molecular formula C27H17FN2S B11519161 4-(dibenzo[b,d]thiophen-3-yl)-2-(3-fluorophenyl)-5-phenyl-1H-imidazole

4-(dibenzo[b,d]thiophen-3-yl)-2-(3-fluorophenyl)-5-phenyl-1H-imidazole

Cat. No.: B11519161
M. Wt: 420.5 g/mol
InChI Key: PPCSWBFMPHSPCU-UHFFFAOYSA-N
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Description

4-Dibenzo[b,d]thiophen-3-yl-2-(3-fluorophenyl)-5-phenyl-1H-imidazole is a complex organic compound that features a unique structure combining dibenzo[b,d]thiophene, fluorophenyl, and phenyl groups with an imidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-dibenzo[b,d]thiophen-3-yl-2-(3-fluorophenyl)-5-phenyl-1H-imidazole typically involves multi-step organic reactionsThe final step involves the formation of the imidazole ring under specific conditions, such as using a base like potassium carbonate in a polar solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Dibenzo[b,d]thiophen-3-yl-2-(3-fluorophenyl)-5-phenyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .

Scientific Research Applications

4-Dibenzo[b,d]thiophen-3-yl-2-(3-fluorophenyl)-5-phenyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-dibenzo[b,d]thiophen-3-yl-2-(3-fluorophenyl)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Dibenzo[b,d]thiophen-3-yl-2-(3-fluorophenyl)-5-phenyl-1H-imidazole stands out due to its unique combination of functional groups, which impart distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability .

Properties

Molecular Formula

C27H17FN2S

Molecular Weight

420.5 g/mol

IUPAC Name

4-dibenzothiophen-3-yl-2-(3-fluorophenyl)-5-phenyl-1H-imidazole

InChI

InChI=1S/C27H17FN2S/c28-20-10-6-9-19(15-20)27-29-25(17-7-2-1-3-8-17)26(30-27)18-13-14-22-21-11-4-5-12-23(21)31-24(22)16-18/h1-16H,(H,29,30)

InChI Key

PPCSWBFMPHSPCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)F)C4=CC5=C(C=C4)C6=CC=CC=C6S5

Origin of Product

United States

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